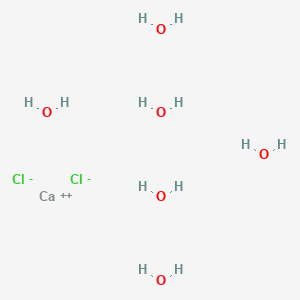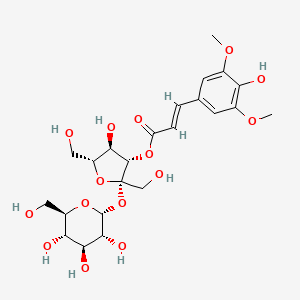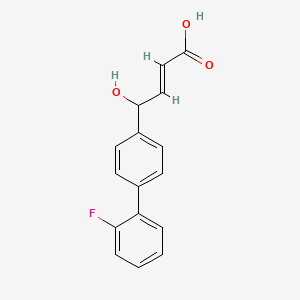
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a potent antibacterial agent known for its effectiveness against Helicobacter pylori, a bacterium associated with gastric and duodenal ulcers . This compound has shown promising potential in the research of gastrointestinal diseases due to its significant antibacterial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone typically involves the reaction of quinolone derivatives with tridecenyl groups under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone derivatives and their reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential in treating gastrointestinal diseases, particularly those caused by Helicobacter pylori.
Industry: Utilized in the development of antibacterial agents and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone involves inhibiting the growth of Helicobacter pylori by interfering with its cellular processes. The compound targets specific enzymes and pathways essential for bacterial survival, leading to the disruption of bacterial cell function and eventual cell death .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone: Another potent antibacterial agent with similar properties and applications.
Quinolone derivatives: A broad class of compounds with varying antibacterial activities and applications.
Uniqueness
This compound stands out due to its specific structure and potent antibacterial activity against Helicobacter pylori. Its unique tridecenyl group contributes to its effectiveness and potential for treating gastrointestinal diseases .
Propiedades
Fórmula molecular |
C23H33NO |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one |
InChI |
InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6+ |
Clave InChI |
HWFYWIVOYBPLQU-VOTSOKGWSA-N |
SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
SMILES isomérico |
CCCC/C=C/CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
SMILES canónico |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Sinónimos |
evocarpine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate](/img/structure/B1232507.png)

![2,6-dichloro-N-[(Z)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline;hydrochloride](/img/structure/B1232509.png)

![ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B1232511.png)


![(4R,4aR,7R,7aR,12bS)-7-azido-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1232515.png)
![(4Z)-N-(4-methoxyphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B1232516.png)




